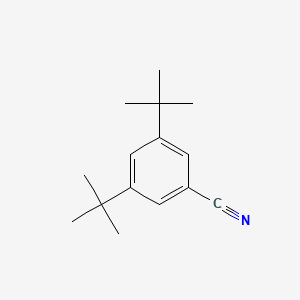

3,5-Di-tert-butylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Di-tert-butylbenzonitrile is a chemical compound with the CAS Number: 99758-64-2 . It has a molecular weight of 215.34 and is typically in solid form . The IUPAC name for this compound is 3,5-ditert-butylbenzonitrile .

Molecular Structure Analysis

The Inchi Code for 3,5-Di-tert-butylbenzonitrile is 1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3 . This code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis

3,5-Di-tert-butylbenzonitrile is a solid compound . It has a molecular weight of 215.34 .Aplicaciones Científicas De Investigación

1. Cyclodextrin and Nitrile Oxide Cycloaddition

Cyclodextrin has been utilized to reverse the regioselectivity of nitrile oxide cycloaddition to a terminal alkene, as demonstrated in a study where 4-tert-butylbenzonitrile oxide was reacted with 6 A-acrylamido-6 A-deoxy-β-cyclodextrin. This reaction favored the formation of the 4-substituted isoxazoline, contrasting the typical predominance of the 5-substituted regioisomer with monosubstituted alkenes (Meyer, Easton, Lincoln, & Simpson, 1997).

2. Overcharge Protection in Lithium-Ion Batteries

3,5-Di-tert-butyl-1,2-dimethoxybenzene, a derivative of 3,5-di-tert-butylbenzonitrile, has been synthesized for overcharge protection in lithium-ion batteries. Despite having poor electrochemical stability compared to 2,5-di-tert-butyl-1,4-dimethoxybenzene, its solubility in carbonate-based electrolytes and structural characteristics studied through X-ray crystallography and density functional calculations make it a noteworthy additive for lithium-ion batteries (Zhang, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2010).

3. Steric Effects in Aryl Radical Reactions

Research on the steric effects in the reaction of aryl radicals with surfaces has highlighted the unique behavior of different substituted benzenediazonium, including 3,5-bis-tert-butyl benzenediazonium. This study observed how steric hindrance, especially at the 3,5-positions crowded with tert-butyl groups, limits the growth of the organic layer, affecting the efficiency of the grafting process and the reactivity of aryl radicals in electrografting reactions (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).

Safety and Hazards

Direcciones Futuras

There are ongoing studies on the use of 3,5-Di-tert-butylbenzonitrile and similar compounds in various applications. For instance, complexes of palladium (II) and rhodium (III) with 4-hydroxy-3,5-di-tert-butylbenzonitrile have been synthesized, indicating potential uses in the field of chemistry . Additionally, a study on a similar compound, 3,5-Di-tert-butylphenol, showed potential for antibiofilm and anticariogenic applications .

Propiedades

IUPAC Name |

3,5-ditert-butylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPUHUILPPYYEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C#N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Di-tert-butylbenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)

![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)